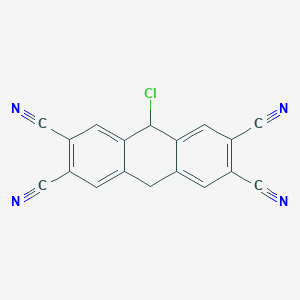

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

Beschreibung

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially hydrogenated anthracene core substituted with four nitrile (-CN) groups at positions 2, 3, 6, and 7, along with a chlorine atom at position 8. The dihydroanthracene structure reduces aromaticity, while the electron-withdrawing nitrile groups and chlorine substituent significantly influence its electronic and steric properties.

Eigenschaften

CAS-Nummer |

919273-07-7 |

|---|---|

Molekularformel |

C18H7ClN4 |

Molekulargewicht |

314.7 g/mol |

IUPAC-Name |

9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |

InChI |

InChI=1S/C18H7ClN4/c19-18-16-4-14(8-22)12(6-20)2-10(16)1-11-3-13(7-21)15(9-23)5-17(11)18/h2-5,18H,1H2 |

InChI-Schlüssel |

PDULHHSJDCNHFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)Cl)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position. The crude product is then purified using column chromatography, eluted with hexane and dichloromethane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form anthracene derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like molecular oxygen and activated carbon can be employed.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution: Substituted anthracene derivatives.

Oxidation: Anthracene and its oxidized forms.

Reduction: Dihydroanthracene derivatives.

Wissenschaftliche Forschungsanwendungen

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Photophysics: Studied for its fluorescence and photon upconversion properties, making it useful in various photophysical applications.

Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in electron transfer processes, making it valuable in photophysical and electronic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Anthracene-9-carboxylic Acid (CAS 723-62-6)

- Structure : A fully aromatic anthracene with a carboxylic acid (-COOH) group at position 9.

- Properties : Higher solubility in polar solvents compared to nitrile derivatives due to the acidic -COOH group. Melting point: 214–218°C .

- Applications : Used as a fluorescent probe and synthetic intermediate.

9-Chloro-9,10-dihydro-2,3,6,7-tetramethoxyanthracene (CAS 919273-05-5)

- Structure : Similar dihydroanthracene core with methoxy (-OCH₃) groups at positions 2, 3, 6, and 7, and a chlorine at position 9.

- Properties : Molecular formula C₁₈H₁₉ClO₄ (molar mass 334.79 g/mol). Methoxy groups enhance solubility in organic solvents but reduce thermal stability compared to nitriles .

4-Aminobenzenethiosulfonic Acid S,S'-[(1,4-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2,3-diyl)bis(methylene)] Ester

- Structure : Dihydroanthracene core with two dimethoxy groups, a dioxo group, and thiosulfonate ester linkages.

- Properties : Melting point 121–124°C, yield 40% during synthesis. The dioxo group increases reactivity toward nucleophiles .

9,10-Anthracenedicarbonitrile (CAS Not Provided)

- Structure : Fully aromatic anthracene with nitrile groups at positions 9 and 10.

- Properties: Higher planarity and conjugation than dihydro derivatives, leading to stronger fluorescence. Limited solubility in non-polar solvents .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile | 2,3,6,7-CN; 9-Cl; 9,10-dihydro | C₁₈H₉ClN₄* | ~323.7† | Not Reported | High electron deficiency, rigid structure |

| Anthracene-9-carboxylic Acid | 9-COOH | C₁₅H₁₀O₂ | 222.23 | 214–218 | Polar solubility, fluorescent |

| 9-Chloro-9,10-dihydro-2,3,6,7-tetramethoxyanthracene | 2,3,6,7-OCH₃; 9-Cl; 9,10-dihydro | C₁₈H₁₉ClO₄ | 334.79 | Not Reported | Moderate thermal stability |

| 9,10-Anthracenedicarbonitrile | 9,10-CN | C₁₆H₈N₂ | 228.25 | Not Reported | Planar, strong conjugation |

*Estimated based on structural similarity; †Calculated from atomic masses.

Electronic and Reactivity Trends

- Nitrile vs. Methoxy Groups : Nitriles impart electron-withdrawing effects, enhancing oxidative stability and reducing HOMO-LUMO gaps compared to electron-donating methoxy groups .

- Chlorine Substituent : The chlorine atom at position 9 increases electrophilicity, making the compound reactive toward nucleophilic substitution or cross-coupling reactions .

- Dihydroanthracene Core : Partial hydrogenation reduces aromaticity, increasing susceptibility to further reduction or hydrogenation reactions compared to fully aromatic analogs .

Research Findings and Gaps

- Thermal Stability : Nitrile-substituted anthracenes exhibit higher thermal stability (decomposition >300°C) compared to methoxy derivatives (<250°C), as inferred from related compounds .

- Solubility Limitations : The tetracarbonitrile derivative’s low solubility in common solvents necessitates the use of polar aprotic solvents like DMF or DMSO for processing .

- Unreported Data : Exact melting points, crystallographic data, and detailed spectroscopic analysis (e.g., ¹³C NMR) for 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile remain absent in available literature.

Biologische Aktivität

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile (CAS No. 919273-07-7) is a notable anthracene derivative characterized by the presence of a chlorine atom and four cyano groups. This compound exhibits unique properties that make it significant in various fields, particularly in organic electronics and photophysics. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and other scientific domains.

Structure and Composition

The molecular formula of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is , with a molecular weight of approximately 314.7 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS No. | 919273-07-7 |

| Molecular Formula | C18H7ClN4 |

| Molecular Weight | 314.7 g/mol |

| IUPAC Name | 9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |

| InChI Key | PDULHHSJDCNHFB-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile under controlled conditions to ensure selectivity at the 9th position. The crude product is purified using column chromatography with solvents like hexane and dichloromethane.

The mechanism of action for compounds like 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile may involve:

- Electron Transfer Processes: The electron-rich cyano groups can facilitate electron transfer reactions.

- Substitution Reactions: The chlorine atom may participate in nucleophilic substitution reactions with biological targets.

These interactions can lead to alterations in cellular processes that may inhibit tumor growth or induce apoptosis in cancer cells.

Cytotoxicity Studies

While direct cytotoxicity studies on this specific compound are sparse, related studies on anthracene derivatives indicate that they can exhibit cytotoxic effects against various cell lines. For instance:

- Cytotoxicity Evaluation: Studies have shown that modifications to the anthracene structure can enhance or reduce cytotoxicity depending on the substituents present .

In Vitro Studies

A notable case study involved the screening of anthracene derivatives for their antitumor effects using a human tumor cloning system. This study demonstrated that certain derivatives could effectively inhibit tumor growth across multiple types of cancers . Although not directly involving 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile, the results underscore the potential for similar compounds to exhibit significant biological activity.

Clinical Relevance

The findings from in vitro studies can inform future clinical trials aimed at evaluating the efficacy of anthracene derivatives in treating various cancers. The predictive models developed from these studies could guide the selection of candidates for further investigation in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.